molecular formula C20H13F6N3O2S B609222 Monepantel CAS No. 887148-69-8

Monepantel

Cat. No. B609222
M. Wt: 473.3934
InChI Key: WTERNLDOAPYGJD-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monepantel, also known as AAD 1566, is an anthelmintic agent approved for the treatment of nematode infections in farm animals . It acts through a nematode-specific nicotinic receptor subtype . It has been intensively studied in recent years for its efficacy against different species and stages of parasites, mode of action, metabolism, pharmacokinetics, toxicity, resistance, and ecotoxicity .


Synthesis Analysis

Monepantel is a new anthelmintic drug from a group of amino-acetonitrile derivatives . After oral administration, it is quickly absorbed into the bloodstream and quickly metabolized to Monepantel sulfone that has a similar efficacy as the parent molecule .


Molecular Structure Analysis

The molecular formula of Monepantel is C20H13F6N3O2S . Its exact mass is 473.06 and its molecular weight is 473.393 .

Scientific Research Applications

  • Mechanism of Action : Monepantel allosterically activates DEG-3/DES-2 channels of gastrointestinal nematodes, such as Haemonchus contortus, indicating its specific action against nematodes while being tolerable in mammals (Rufener et al., 2010).

  • Efficacy in Sheep : Monepantel has been shown to be highly effective against various stages of gastrointestinal nematodes in sheep, including those resistant to other anthelmintics. Dose confirmation studies have established its efficacy at a dose rate of 2.5mg/kg body weight (Hosking et al., 2008).

  • Safety Profile : The safety of Monepantel has been a significant focus. It's well-tolerated in sheep, with no adverse effects related to treatment, even in reproductive safety studies in rams and ewes (Malikides et al., 2009).

  • Metabolism and Pharmacokinetics : Studies have looked into the metabolic pathways of Monepantel in sheep and its target parasite, Haemonchus contortus. Monepantel undergoes various metabolic transformations, indicating differences in metabolism between the host and the parasite (Stuchlíková et al., 2014).

  • Potential Anticancer Properties : Interestingly, Monepantel has been evaluated for its potential as an anticancer agent, specifically in the context of ovarian cancer. This indicates a possible broader application of Monepantel beyond its anthelmintic use (Bahrami et al., 2014).

  • Efficacy in Field Studies : Large-scale field studies have confirmed the efficacy of Monepantel in controlling gastrointestinal nematodes in sheep, reinforcing its role as a valuable tool in managing anthelmintic resistance (Hosking et al., 2009).

Future Directions

Monepantel is currently under clinical development for the treatment of Amyotrophic Lateral Sclerosis (ALS) and Motor Neuron Disease (MND) . If the pre-investigational new drug meeting goes well, the company intends to file a request to open a Phase 2/3 clinical trial of Monepantel in ALS/MND patients by mid-year .

properties

IUPAC Name

N-[(2S)-2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]propan-2-yl]-4-(trifluoromethylsulfanyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F6N3O2S/c1-18(10-28,11-31-16-8-12(9-27)2-7-15(16)19(21,22)23)29-17(30)13-3-5-14(6-4-13)32-20(24,25)26/h2-8H,11H2,1H3,(H,29,30)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTERNLDOAPYGJD-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F6N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monepantel

CAS RN

887148-69-8
Record name Monepantel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887148-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monepantel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887148698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MONEPANTEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82MA79VJ33
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2,410
Citations
R Van den Brom, L Moll, C Kappert, P Vellema - Veterinary parasitology, 2015 - Elsevier
… monepantel at the manufacturer's recommended dose rate. Efficacy of treatment with monepantel … farmer started using monepantel in July 2012, and since then, monepantel was used …
Number of citations: 206 www.sciencedirect.com
I Scott, WE Pomroy, PR Kenyon, G Smith… - Veterinary …, 2013 - Elsevier
… monepantel. For the confirmatory study, the sheep were housed indoors for 2 weeks before half were treated with 2.9 mg/kg monepantel … Monepantel was ineffective against at least two …
Number of citations: 242 www.sciencedirect.com
L Lecova, L Stuchlikova, L Prchal, L Skalova - Parasitology, 2014 - cambridge.org
Monepantel (MOP), a new anthelmintic drug from a group of amino-acetonitrile derivatives, has been intensively studied during last years. Many authors examined this new drug from …
Number of citations: 42 www.cambridge.org
L Tritten, A Silbereisen, J Keiser - PLoS neglected tropical …, 2011 - journals.plos.org
… Monepantel, which belongs to a new class of veterinary … Here we describe the in vitro and in vivo effect of monepantel, on … Since we observed that monepantel showed only high activity …
Number of citations: 75 journals.plos.org
R Kaminsky, N Gauvry, S Schorderet Weber… - Parasitology …, 2008 - Springer
Anthelmintic resistance has become a global phenomenon in gastro-intestinal nematodes of farm animals, including multi-drug resistance against the three major classes of …
Number of citations: 207 link.springer.com
R Kaminsky, L Rufener - Parasitic Helminths: Targets, Screens …, 2012 - Wiley Online Library
Until recently, only three broad‐spectrum classes of anthelmintics for the control of gastrointestinal nematodes of livestock were available: the benzimidazoles, the imidazothiazoles, and …
Number of citations: 11 onlinelibrary.wiley.com
D Karadzovska, W Seewald, A Browning… - Journal of veterinary …, 2009 - Wiley Online Library
… monepantel was 31%, but it was demonstrated that approximately the same amount of monepantel sulfone was produced whether monepantel … of 94% for monepantel sulfone), making …
Number of citations: 56 onlinelibrary.wiley.com
AE Mederos, Z Ramos, GE Banchero - Parasites & vectors, 2014 - Springer
… On two farms it was noted that after routine treatment with monepantel, fecal egg counts failed … The aim of this work was to evaluate the efficacy of monepantel to control gastrointestinal …
Number of citations: 142 link.springer.com
R Baur, R Beech, E Sigel, L Rufener - Molecular pharmacology, 2015 - ASPET
… monepantel alone were larger than the maximal current amplitudes achieved with betaine or choline, making monepantel … by nM concentrations of monepantel and to a much smaller …
Number of citations: 39 molpharm.aspetjournals.org
DJ Bartley, K Hamer, L Andrews, ND Sargison… - Veterinary …, 2019 - Elsevier
… This study characterised monepantel efficacy, using faecal … that a recommended dose rate of monepantel (2.5 mg/kg body … species sensitivities to monepantel through characterisation …
Number of citations: 20 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.